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Compound of Interest

Compound Name: Enavogliflozin

Cat. No.: B607307

Enavogliflozin's SGLT2 Selectivity: A Deep Dive

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the sodium-glucose cotransporter 2
(SGLT?2) selectivity of Enavogliflozin, a potent and selective SGLT2 inhibitor. This document
outlines the quantitative measures of its selectivity, the experimental methodologies used to
determine these values, and the physiological context of its mechanism of action.

Executive Summary

Enavogliflozin is a late-stage oral SGLT2 inhibitor developed for the treatment of type 2
diabetes mellitus. Its therapeutic efficacy is rooted in its high selectivity for SGLT2 over the
closely related SGLT1. This high selectivity is crucial for minimizing off-target effects,
particularly in the gastrointestinal tract where SGLT1 is predominantly expressed. This guide
will explore the data and methods that underpin our understanding of Enavogliflozin's
impressive selectivity profile.

Data Presentation: Quantitative Analysis of
Selectivity

The selectivity of Enavogliflozin for SGLT2 over SGLT1 has been quantified through in vitro
studies, primarily by determining the half-maximal inhibitory concentration (IC50) for each
transporter. A lower IC50 value indicates a higher inhibitory potency.
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Selectivity
Ratio (SGLT1
Parameter SGLT2 SGLT1 Reference
IC50 /| SGLT2
IC50)
549.3 +139.6
IC50 0.8+0.3nM ~687-fold [1]
nM
Reported
o - - 1,015-fold [2]
Selectivity

Note: The selectivity ratio indicates how many times more potent Enavogliflozin is at inhibiting
SGLT2 compared to SGLT1. A higher ratio signifies greater selectivity. The discrepancy in the
reported selectivity ratios may stem from different experimental conditions or calculation
methods.

Experimental Protocols

While the precise, detailed experimental protocols used by the manufacturer to determine the
selectivity of Enavogliflozin are proprietary, this section outlines the general and widely
accepted methodologies for assessing SGLT inhibitor selectivity. These methods are
representative of the techniques likely employed in the characterization of Enavogliflozin.

In Vitro Inhibition Assays Using Cell Lines

The determination of IC50 values for SGLT1 and SGLT?2 is typically conducted using
mammalian cell lines that are engineered to stably express the human versions of these
transporters. Commonly used cell lines include Chinese Hamster Ovary (CHO) cells and
Human Embryonic Kidney 293 (HEK293) cells.

General Protocol for Radiolabeled Glucose Uptake Assay:

e Cell Culture: CHO or HEK293 cells stably expressing either human SGLT1 or SGLT2 are
cultured in appropriate media to confluence in multi-well plates.

e Pre-incubation: The cells are washed with a sodium-containing buffer to remove culture
medium. They are then pre-incubated for a defined period (e.g., 10-30 minutes) with varying
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concentrations of the test inhibitor (Enavogliflozin) or a vehicle control.

o Glucose Uptake: A solution containing a radiolabeled, non-metabolizable glucose analog,
such as *C-alpha-methylglucopyranoside (**C-AMG), is added to the wells. **C-AMG is a
substrate for both SGLT1 and SGLT2.

 Incubation: The cells are incubated with the radiolabeled substrate for a specific time (e.g., 1-
2 hours) at 37°C to allow for transporter-mediated uptake.

e Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold, sodium-
free buffer to remove any extracellular radiolabeled substrate.

o Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is
measured using a scintillation counter.

o Data Analysis: The amount of radioactivity is proportional to the glucose uptake. The
percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle
control. The IC50 value is then determined by fitting the concentration-response data to a
sigmoidal dose-response curve.

Electrophysiological Assays

Electrophysiological techniques, such as the two-electrode voltage clamp (TEVC) method
using Xenopus laevis oocytes, provide a direct measure of transporter activity by recording the
sodium currents coupled to glucose transport.

General Protocol for Two-Electrode Voltage Clamp Assay:

o Oocyte Preparation:Xenopus laevis oocytes are harvested and injected with cRNA encoding
either human SGLT1 or SGLT2. The oocytes are then incubated for 2-5 days to allow for
protein expression.

» Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled
with two microelectrodes to clamp the membrane potential at a set value (e.g., -50 mV).

o Substrate Application: The oocyte is perfused with a sodium-containing buffer. The addition
of a substrate like glucose or AMG to the perfusion solution will induce an inward current due
to the influx of sodium ions through the SGLT transporter.
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« Inhibitor Application: Once a stable substrate-induced current is established, the oocyte is
perfused with a solution containing both the substrate and the test inhibitor (Enavogliflozin)
at various concentrations.

o Measurement of Inhibition: The reduction in the substrate-induced current in the presence of
the inhibitor is measured.

o Data Analysis: The percentage of current inhibition is plotted against the inhibitor
concentration, and the IC50 value is determined by fitting the data to a suitable inhibition
model.

Mandatory Visualizations
Signaling Pathways and Experimental Workflows

Proximal Tubule Cell

10% of Glucose

Renal Tubule Lumen Reabsorption SGLTL Bloodstream

@7 @ @ GLUT2 Facilitated Diffusion @
90% of Glucose v
Reabsorption @

Highly Selective
Inhibition

Enavogliflozin

Click to download full resolution via product page

Caption: Mechanism of SGLT2 Inhibition by Enavogliflozin in the Renal Proximal Tubule.
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Caption: General Workflow for an In Vitro SGLT2 Inhibition Assay.
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Caption: Logical Relationship of Enavogliflozin's Selectivity and Clinical Outcomes.

Conclusion

The available data robustly demonstrates that Enavogliflozin is a highly potent and selective
inhibitor of SGLT2. With a selectivity ratio of approximately 687 to 1,015-fold over SGLT1,
Enavogliflozin is designed to primarily target renal glucose reabsorption, thereby effectively
lowering blood glucose levels in patients with type 2 diabetes. This high degree of selectivity is
a key attribute, suggesting a favorable safety profile with a reduced potential for off-target
effects associated with significant SGLT1 inhibition. The experimental foundation for these
conclusions rests on well-established in vitro cellular and electrophysiological assays, which
are the standard in the pharmaceutical industry for characterizing the potency and selectivity of
SGLT inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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